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Compound of Interest

Compound Name: Tyr-Phe-Phe acetate salt

CAS No.: 108322-09-4

Cat. No.: B561081

Get Quote

Executive Summary
The Tyr-Phe-Phe (YFF) motif represents a privileged structural scaffold in peptide

pharmacology, primarily serving as the pharmacophore for Mu-opioid receptor (MOR) agonists

(e.g., Endomorphin-2) and Delta-opioid receptor (DOR) antagonists (e.g., TIPP). Unlike the

classic enkephalin motif (Tyr-Gly-Gly-Phe), the YFF scaffold utilizes a compact, aromatic-rich

domain to achieve high receptor selectivity and affinity.

This guide provides an objective technical comparison of YFF-based peptides, analyzing the

critical Structure-Activity Relationship (SAR) drivers that dictate their switch between MOR

agonism and DOR antagonism. It is designed to assist researchers in selecting the optimal

peptide analog for probing opioid receptor signaling, biased agonism, and metabolic stability.

Structural Classes & Mechanism of Action[1]
The biological activity of Tyr-Phe-Phe peptides is governed by the spatial orientation of the

aromatic rings (Tyr
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, Phe

, Phe

) and the conformational constraint imposed by the spacer residue at position 2.

Class A: Endomorphin-2 Analogs (MOR Agonists)
Core Sequence: H-Tyr-Pro-Phe-Phe-NH

[1][2]

Mechanism: The Pro

residue induces a specific cis/trans conformational equilibrium that presents the aromatic
pharmacophores to the MOR binding pocket.

Key Feature: Highly selective MOR activation with reduced beta-arrestin recruitment

compared to morphine.

Class B: TIPP Analogs (DOR Antagonists)
Core Sequence: H-Tyr-Tic-Phe-Phe-OH (Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic

acid)

Mechanism: Replacement of Pro

with the conformationally restricted Tic residue locks the peptide in a conformation that
sterically clashes with the MOR activation switch but binds with high affinity to DOR as an
antagonist.

Key Feature: TIPP-related peptides (e.g., TIPP[

]) are among the most potent and selective DOR antagonists known.

Class C: Extended Motifs (NK-1 Antagonists)
Core Sequence: H-Tyr-D-Phe-Phe-D-His-Leu-Met-NH

(Sendide)[3][4]
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Mechanism: The YFF motif anchors the peptide to the Neurokinin-1 (NK-1) receptor, blocking

Substance P binding.

Detailed SAR Analysis
The efficacy of YFF peptides hinges on precise modifications at four key positions.

Position 1: The Message (Tyrosine)
The N-terminal Tyrosine is the "message" residue essential for receptor activation.

Phenolic Hydroxyl: Critical for hydrogen bonding with His

(MOR) or equivalent residues. Removal abolishes activity.

2',6'-Dimethyltyrosine (Dmt): Substitution of Tyr with Dmt dramatically enhances lipophilicity

and receptor affinity (often >10-fold) by restricting rotation around the

angle and enhancing hydrophobic interaction.

Effect:Dmt-Pro-Phe-Phe-NH

is a super-potent MOR agonist.

Position 2: The Address/Spacer (Proline vs. Tic)
This is the molecular switch determining selectivity.

Proline (Natural): Allows flexibility; favors MOR agonism.

D-Ala: Common in enkephalins, but in YFF peptides, it often reduces MOR selectivity

compared to Pro.

Tic (Tetrahydroisoquinoline): Constrains the dihedral angles (

).

Result:Tyr-Tic-Phe-Phe switches selectivity from MOR agonist

DOR antagonist.[5]
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Position 3 & 4: The Hydrophobic Pharmacophore
(Phenylalanine)
These residues interact with the hydrophobic pockets of the GPCR.

Aromatic Stacking: The Phe

-Phe

interaction stabilizes the bioactive conformation.

Para-Fluorination (p-F-Phe): Increases metabolic stability against chymotrypsin-like

degradation without significantly altering steric bulk.

Dehydro-Phe (

Phe): Introduces rigidity (planar geometry).

Phe

analogs often retain high MOR affinity but show increased resistance to enzymatic
hydrolysis.

Comparative Performance Data
The following data summarizes the binding affinity (

) and selectivity of key YFF peptides compared to standard opioids.

Table 1: Receptor Binding Affinity ( ) and Selectivity
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Compound Sequence
MOR

(nM)

DOR

(nM)

Selectivity
(MOR/DOR)

Primary
Action

Endomorphin

-2

H-Tyr-Pro-

Phe-Phe-NH

0.69

0.1
>5000 >7000 (MOR) MOR Agonist

Endomorphin

-1

H-Tyr-Pro-

Trp-Phe-NH

0.36

0.1
4000

~11000

(MOR)
MOR Agonist

TIPP
H-Tyr-Tic-

Phe-Phe-OH
1720

1.2

0.3

0.0007

(DOR)

DOR

Antagonist

DIPP-NH
H-Dmt-Tic-

Phe-Phe-NH 0.25 0.65 Mixed Dual Ligand

DAMGO
(Synthetic

Standard)
0.85 450 530 (MOR) MOR Agonist

Morphine
(Alkaloid

Standard)
1.8 125 70 (MOR) MOR Agonist

Data aggregated from Lazarus et al. and Schiller et al. (See References).

Table 2: Metabolic Stability (Rat Brain Homogenate)
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Peptide Modification
Half-life (

)
Stability Factor

Endomorphin-2 Native ~35 min 1x (Baseline)

[Dmt

]EM-2
Methylated Tyr ~55 min 1.6x

[D-Pro

]EM-2
D-Amino Acid >240 min >6.8x

TIPP[

]

Reduced Bond (

[CH

NH])

>24 hours Highly Stable

Visualization of SAR & Signaling
The following diagram illustrates the structural decision tree for YFF peptides and their

downstream signaling consequences.
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Caption: SAR decision tree showing how Position 2 modification (Pro vs Tic) dictates the

functional switch between MOR agonism and DOR antagonism.

Experimental Protocols
To validate the activity of YFF peptides, the following self-validating protocols are

recommended.

Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine

values for MOR and DOR.

Preparation: Use CHO cells stably expressing human MOR or DOR. Harvest membranes

and resuspend in 50 mM Tris-HCl (pH 7.4).

Incubation:

MOR: Incubate membrane (20

g) with [^3H]DAMGO (1 nM) and increasing concentrations of the YFF peptide (

to

M).

DOR: Incubate with [^3H]DPDPE (1 nM).

Equilibrium: Incubate for 60 min at 25°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a

cell harvester.

Validation: Non-specific binding must be defined using 10

M Naloxone. Specific binding should be >80% of total binding.

Calculation: Convert
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to

using the Cheng-Prusoff equation:

.

Protocol B: GPI/MVD Functional Assay (Potency)
Objective: Distinguish Agonist vs. Antagonist activity.

Tissue:

Guinea Pig Ileum (GPI): Rich in MOR.

Mouse Vas Deferens (MVD): Rich in DOR.

Setup: Suspend tissue strips in organ baths containing Krebs solution at 37°C, aerated with

95% O

/5% CO

.

Stimulation: Apply electrical field stimulation (EFS) to induce contractions.

Agonist Mode: Add YFF peptide. Measure inhibition of electrically induced contractions.

Success Criteria: Dose-dependent inhibition reversed by Naloxone.

Antagonist Mode (for TIPP): Pre-incubate tissue with YFF peptide (10 min), then construct a

dose-response curve for a standard agonist (e.g., DPDPE for MVD).

Success Criteria: Rightward shift of the agonist dose-response curve (Schild analysis).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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